3-(4-Ethylphenyl)propanal

Descripción general

Descripción

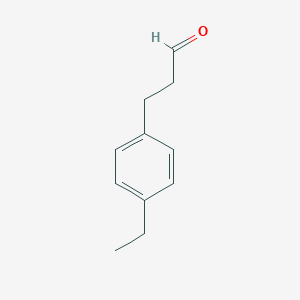

3-(4-Ethylphenyl)propanal is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-Ethylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a formylation reaction, such as the Gattermann-Koch reaction, to introduce the formyl group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts alkylation and subsequent formylation reactions.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethylphenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: 3-(4-Ethylphenyl)propanoic acid.

Reduction: 3-(4-Ethylphenyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3-(4-Ethylphenyl)propanal is in the field of analytical chemistry, specifically through High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method that utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method allows for the precise separation and quantification of this compound, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

Pharmaceutical Applications

Potential Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines such as A549 (non-small cell lung cancer). These compounds demonstrated favorable cytotoxicity towards non-cancerous cells as well, suggesting a potential therapeutic window for developing new anticancer agents .

Mechanism of Action

The anticancer activity is hypothesized to be related to the compound's ability to induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis. This mechanism makes it a candidate for further exploration in drug development aimed at treating various malignancies .

Food Science Applications

Flavoring Agent

this compound is recognized for its aromatic properties, contributing flavors reminiscent of balsam, chocolate, and cinnamon. It is found in significant concentrations in Ceylon cinnamon and has been detected in various food products such as cherry tomatoes and herbs. Its presence suggests that it could serve as a biomarker for the consumption of these foods .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Ethylphenyl)propanal involves its reactivity as an aldehyde. The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methylphenyl)propanal: Similar structure but with a methyl group instead of an ethyl group.

3-(4-Isopropylphenyl)propanal: Similar structure but with an isopropyl group instead of an ethyl group.

3-(4-Phenyl)propanal: Lacks the alkyl substitution on the phenyl ring.

Uniqueness

3-(4-Ethylphenyl)propanal is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl and isopropyl analogs. This substitution can affect the compound’s boiling point, solubility, and overall chemical behavior .

Actividad Biológica

3-(4-Ethylphenyl)propanal, also known as ethyl m-cresol, is an organic compound with significant biological activity and applications in various fields, particularly in fragrance and flavor industries. This article explores its biological properties, potential health impacts, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- IUPAC Name : this compound

The compound features an aldehyde functional group attached to a propanal backbone and an ethyl-substituted phenyl ring, contributing to its unique olfactory properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

- Fragrance Properties : It is primarily used in perfumes and cosmetics due to its pleasant scent, which resembles that of lily of the valley. This makes it a valuable ingredient in the fragrance industry .

- Toxicological Profile : Studies have indicated that while the compound retains desirable fragrance qualities, it may pose reproductive toxicity risks similar to other aldehydes. Regulatory evaluations have assessed its safety profile, suggesting that under controlled usage conditions, it does not present significant environmental or health risks .

Case Studies

- Fragrance Evaluation :

- Skin Sensitization Potential :

- Environmental Impact Assessment :

Data Tables

| Study/Source | Findings | |

|---|---|---|

| Laue et al. (2017) | Retained fragrance qualities without reproductive toxicity | Promising alternative for cosmetic use |

| EPA Evaluation (2024) | Not likely to present unreasonable risk | Safe under regulated conditions |

| Skin Sensitization Study (2021) | Low sensitization rates observed | Favorable for topical applications |

Propiedades

IUPAC Name |

3-(4-ethylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMBYEGYTBWRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591432 | |

| Record name | 3-(4-Ethylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104175-15-7 | |

| Record name | 3-(4-Ethylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.